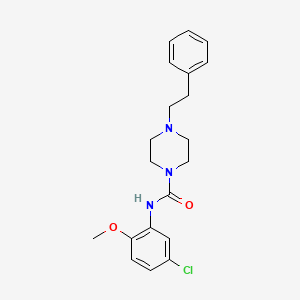
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as AG-024322, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide exerts its effects through its inhibition of the ataxia telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. By inhibiting ATR, this compound prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis. This compound also modulates neurotransmitter systems, including serotonin and dopamine, through its interaction with their respective receptors.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. In neuroscience, this compound has been shown to increase serotonin and dopamine levels in the brain, leading to anxiolytic and antidepressant effects. In cardiovascular disease, this compound has been found to reduce inflammation and atherosclerotic plaque formation, potentially leading to a reduction in cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is its specificity for ATR kinase, which allows for targeted inhibition of the DNA damage response pathway. However, this compound has also been found to have off-target effects, including inhibition of other kinases such as ATM and DNA-PK. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
For N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide include further investigation of its therapeutic potential in oncology, neuroscience, and cardiovascular disease. Specifically, studies could focus on optimizing the synthesis method to improve solubility and reduce off-target effects. Additionally, combination therapies with other drugs could be explored to enhance this compound's efficacy. Finally, clinical trials could be conducted to evaluate this compound's safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neuroscience, and cardiovascular disease. In oncology, this compound has been found to inhibit the growth of cancer cells by targeting the DNA damage response pathway. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through its modulation of serotonin and dopamine neurotransmitter systems. In cardiovascular disease, this compound has been studied for its potential to reduce inflammation and atherosclerotic plaque formation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-7-17(21)15-18(19)22-20(25)24-13-11-23(12-14-24)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIXGTPXMJAWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3484961.png)
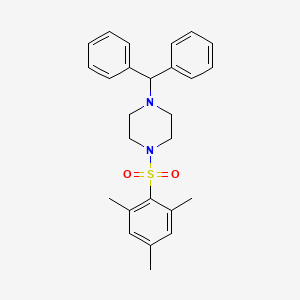
![4-benzyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B3484982.png)
![3-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3484990.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3485000.png)
![2-bromo-6-methoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3485003.png)
![2-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3485009.png)
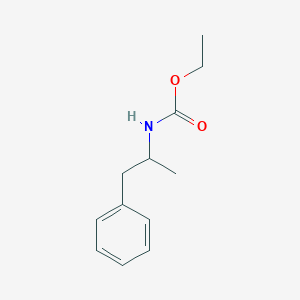
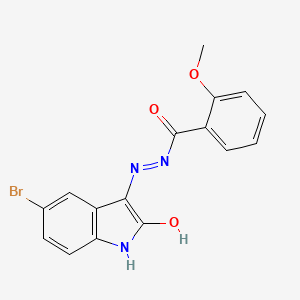
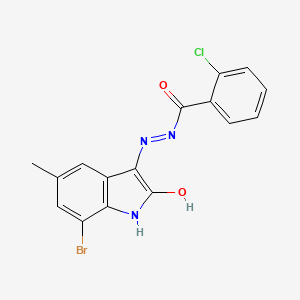

![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(1-piperidinyl)acetamide]](/img/structure/B3485058.png)
![1-benzyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3485061.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B3485063.png)